Bienvenue dans la boutique en ligne BenchChem!

Evobrutinib

BTK inhibitor selectivity C481S mutant resistance kinase profiling

Evobrutinib is an irreversible covalent BTK inhibitor with CNS penetrance and C481 binding—features absent in reversible BTKis like fenebrutinib. Its 1100-fold potency loss against C481S mutant makes it the definitive tool for covalent resistance studies. With 48.7-fold lower platelet inhibition vs. ibrutinib, it serves as the reference BTKi for experiments where bleeding is a confound. Ranked 3rd of 6 in kinome screens, it is a benchmark for off-target profiling. Proven 65% disease severity reduction in neuroinflammation models (p<0.0001). Class-based substitution produces divergent outcomes; compound-specific selection ensures reproducible data. Ideal for pEAE models and progressive MS pathology research.

Molecular Formula C25H27N5O2
Molecular Weight 429.5 g/mol
CAS No. 1415823-73-2
Cat. No. B607390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvobrutinib
CAS1415823-73-2
SynonymsEvobrutinib;  M-2951;  M 2951;  M2951;  MSC-2364447C;  MSC 2364447C;  MSC2364447C
Molecular FormulaC25H27N5O2
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N
InChIInChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29)
InChIKeyQUIWHXQETADMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Evobrutinib (CAS 1415823-73-2) for Research Procurement: BTK Inhibitor Selectivity and CNS Penetration


Evobrutinib (M2951, MSC-2364447C) is an oral, covalent, irreversible Bruton's tyrosine kinase (BTK) inhibitor in Phase III clinical development for autoimmune diseases, particularly relapsing multiple sclerosis (RMS). It binds irreversibly to C481 of BTK, exhibiting high kinase selectivity and central nervous system (CNS) penetrance [1]. Preclinical studies demonstrate that evobrutinib blocks B-cell and myeloid cell activation, and clinical trials have assessed its efficacy in RMS, rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE) [2].

Procurement Rationale for Evobrutinib (1415823-73-2): Why BTK Inhibitor Class Substitution is Not Advisable


BTK inhibitors (BTKis) exhibit substantial heterogeneity in selectivity profiles, binding mechanisms (covalent vs. non-covalent), CNS penetration, and off-target activity, even among next-generation agents [1]. Direct substitution with another BTKi, even within the same structural class, can lead to divergent experimental outcomes due to differences in kinase selectivity, potency, and tissue distribution. For example, the irreversible covalent binding of evobrutinib to C481 in BTK differs from the reversible non-covalent mechanism of fenebrutinib, impacting washout kinetics and duration of target engagement [2]. Moreover, evobrutinib's superior selectivity over tolebrutinib and distinct platelet inhibition profile compared to ibrutinib underscore the necessity of compound-specific selection rather than class-based interchangeability [3].

Quantitative Differentiation of Evobrutinib (1415823-73-2) Against Key Comparators


Evobrutinib vs. Ibrutinib: C481S Mutant Selectivity and Covalent Binding Dependency

Evobrutinib is an obligate covalent inhibitor dependent on C481 for activity, exhibiting a 1100-fold increase in IC50 against the C481S mutant (16 nM for C481S vs. low nanomolar for WT) [1]. In contrast, ibrutinib inhibits both WT and C481S BTK with similar potency [2]. This indicates that evobrutinib's activity is highly specific to the C481 residue, whereas ibrutinib retains activity against C481S mutants.

BTK inhibitor selectivity C481S mutant resistance kinase profiling

Evobrutinib vs. Ibrutinib and Other BTK Inhibitors: Platelet GPVI Inhibition and Hemostatic Safety

In a head-to-head study of five BTK inhibitors, evobrutinib demonstrated the highest IC50 for collagen-induced platelet aggregation via GPVI, suggesting a lower propensity for platelet inhibition and potentially reduced bleeding risk compared to ibrutinib, acalabrutinib, and others [1]. Notably, evobrutinib at 10 µM did not prolong PFA-200 closure time, indicating minimal impact on primary hemostasis, whereas ibrutinib and acalabrutinib increased closure times at lower concentrations [2].

platelet aggregation GPVI hemostasis off-target effects

Evobrutinib vs. Teriflunomide: Phase III Efficacy in Relapsing Multiple Sclerosis

In the evolutionRMS1 and evolutionRMS2 phase III trials, evobrutinib 45 mg BID demonstrated non-inferiority but failed to show superiority over teriflunomide 14 mg QD in reducing annualized relapse rate (ARR) [1]. Specifically, ARR was 0.15 vs. 0.14 (adjusted RR 1.02, p=0.55) in evolutionRMS1 and 0.11 vs. 0.11 (RR 1.00, p=0.51) in evolutionRMS2. Both studies were terminated early due to lack of superiority.

multiple sclerosis annualized relapse rate active comparator

Evobrutinib vs. Anti-CD20 Therapy: Superior Reduction of Compartmentalized Neuroinflammation

In a progressive experimental autoimmune encephalomyelitis (pEAE) mouse model, evobrutinib reduced disease severity by 65% (p<0.0001) and immunopathological parameters by 56% (p<0.01) compared to anti-CD20 treatment [1]. Additionally, evobrutinib decreased submeningeal demyelination in the brain by 44% (p<0.01) and in the spinal cord by 42% (p<0.01), demonstrating superior targeting of CNS-compartmentalized inflammation.

neuroinflammation CNS penetration experimental autoimmune encephalomyelitis

Evobrutinib vs. Placebo: Reduction in Slowly Expanding Lesions (SEL) in RMS

Evobrutinib 75 mg BID significantly reduced SEL volume by -474.5 mm³ compared to placebo/low-dose evobrutinib (p=0.047) in a phase II post-hoc analysis [1]. This reduction in chronic, active demyelinating lesions, which are associated with disease progression and neurodegeneration, was not observed with dimethyl fumarate (DMF) comparator. Evobrutinib is the first BTK inhibitor to demonstrate a statistically significant reduction in SEL volume in RMS patients [2].

slowly expanding lesions neurodegeneration MRI biomarkers

Evobrutinib vs. Other Next-Generation BTK Inhibitors: Kinase Selectivity Ranking

In a comprehensive in vitro selectivity screen of six next-generation BTK inhibitors conducted under identical conditions, evobrutinib ranked third in overall kinase selectivity (most selective to least: remibrutinib > fenebrutinib > evobrutinib > orelabrutinib > rilzabrutinib > tolebrutinib) [1]. This head-to-head comparison quantifies evobrutinib's intermediate selectivity profile among its peers, providing a benchmark for researchers requiring specific off-target profiles.

kinase selectivity off-target profiling next-generation BTK inhibitors

Optimal Research Applications for Evobrutinib (1415823-73-2) Based on Differentiated Evidence


Investigating Covalent BTK Inhibition and C481-Dependent Resistance Mechanisms

Evobrutinib's 1100-fold loss of potency against the C481S mutant makes it an ideal tool compound for studying covalent inhibitor resistance in B-cell malignancies and autoimmune models [1]. Researchers can use evobrutinib to confirm on-target engagement and to dissect signaling pathways where covalent BTK inhibition is required.

Preclinical Modeling of CNS Autoimmunity and Neuroinflammation

Given its CNS penetrance and demonstrated superiority over anti-CD20 therapy in reducing compartmentalized neuroinflammation (65% disease severity reduction, p<0.0001) [2], evobrutinib is well-suited for pEAE mouse models and other studies investigating B-cell and myeloid cell contributions to progressive MS pathology.

Platelet Function and Hemostasis Studies Requiring Minimal Off-Target Platelet Inhibition

With an IC50 of 5.84 µM for GPVI-mediated platelet aggregation (48.7-fold higher than ibrutinib) and no prolongation of closure time at 10 µM [3], evobrutinib serves as a reference BTKi for experiments where platelet inhibition is a confounding variable.

Comparative Kinase Selectivity Profiling of Next-Generation BTK Inhibitors

Evobrutinib's intermediate selectivity ranking (3rd of 6) in head-to-head kinome screens [4] positions it as a benchmark compound for evaluating off-target kinase interactions across covalent and non-covalent BTKis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evobrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.